N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
Description
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Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-phenyl-N-prop-2-enyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3OS/c1-3-16-28-26(32)25-24(20-12-14-21(31-2)15-13-20)22-11-7-8-17-29-23(18-30(25)27(22)29)19-9-5-4-6-10-19/h3-6,9-10,12-15,18H,1,7-8,11,16-17H2,2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASJOPPQXSWSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(N4C3=C2CCCC4)C5=CC=CC=C5)C(=S)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Allyl Group : Contributes to the compound's reactivity and biological activity.
- Methoxyphenyl Group : Enhances lipophilicity and may influence receptor interactions.
- Tetrahydro-Diazacyclopenta Structure : Offers a unique three-dimensional conformation that could affect binding to biological targets.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂S |
| Molecular Weight | 298.41 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2.
- Case Study : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Activity Spectrum : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 8 to 32 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.
Neuropharmacological Effects
The neuropharmacological profile of the compound suggests potential applications in treating neurological disorders:
- Dopaminergic Activity : Analogous compounds have been shown to act as dopamine receptor agonists, indicating that N-allyl derivatives could modulate dopaminergic signaling.
- Behavioral Studies : Animal models treated with the compound displayed reduced symptoms of anxiety and improved cognitive function.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substitution Patterns : Modifications on the methoxy group can enhance or diminish activity; electron-donating groups generally improve potency.
- Ring Modifications : Alterations in the diazacyclopenta structure can lead to variations in receptor affinity and selectivity.
Table of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methoxy Group Positioning | Increased lipophilicity |
| Tetrahydro Ring Size | Enhanced receptor binding |
| Allyl Group Variation | Altered pharmacokinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
